molecular formula C22H14BrClF3N5OS B3750447 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 477330-14-6

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3750447
CAS No.: 477330-14-6
M. Wt: 568.8 g/mol
InChI Key: HBYUQYCKNPUNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a recognized potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel permeable to calcium and sodium, and its dysregulation is implicated in a range of pathological conditions. This compound has been identified as a key pharmacological tool in cardiovascular and renal disease research, particularly in the context of focal segmental glomerulosclerosis (FSGS) and progressive kidney diseases where TRPC6 hyperactivity contributes to podocyte injury and proteinuria. Its high selectivity over other TRPC channels, such as TRPC3, allows researchers to dissect the specific physiological and pathological roles of TRPC6-mediated signaling. The primary mechanism of action involves the direct blockade of the TRPC6 channel pore, thereby reducing cation influx and downstream calcium-dependent signaling pathways that lead to pathological remodeling and cellular damage. Beyond renal research, this inhibitor is valuable for investigating the role of TRPC6 in pulmonary arterial hypertension and cardiac hypertrophy , where it modulates vascular smooth muscle contraction and cardiomyocyte growth. Its utility extends to neurological studies, exploring TRPC6's influence on neuronal survival and synaptic plasticity. This makes it an essential compound for probing novel therapeutic strategies targeting TRPC6 in multiple organ systems.

Properties

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClF3N5OS/c23-15-4-6-16(7-5-15)32-20(13-2-1-9-28-11-13)30-31-21(32)34-12-19(33)29-18-10-14(22(25,26)27)3-8-17(18)24/h1-11H,12H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYUQYCKNPUNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477330-14-6
Record name 2-{[4-(4-BROMOPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The bromophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions, while the sulfanyl group is added via thiolation reactions. The final step involves coupling the triazole derivative with the chloro-trifluoromethylphenyl acetamide under suitable conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, potassium carbonate, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring connected to a pyridine moiety and a sulfanyl group, which contribute to its biological activity. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that the compound can inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. Its mechanism often involves disrupting cellular processes or inhibiting essential enzymes.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar triazole compounds against drug-resistant bacterial strains, suggesting that modifications in the molecular structure can enhance activity against specific pathogens.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazoles are known to interfere with cancer cell proliferation and induce apoptosis.

Case Study : In vitro studies have shown that related triazole compounds can inhibit tumor growth in various cancer cell lines by inducing cell cycle arrest and promoting programmed cell death. A notable study found that a derivative with a similar scaffold exhibited significant cytotoxicity against breast cancer cells.

Enzyme Inhibition

Triazoles are also recognized for their role as enzyme inhibitors. The compound may inhibit enzymes involved in critical metabolic pathways.

Case Study : Research has indicated that triazole-based compounds can act as inhibitors of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to antifungal effects, making it a potential candidate for antifungal drug development.

Agricultural Applications

The compound may have applications in agriculture as a fungicide due to its antifungal properties. Its ability to target specific fungal pathogens could provide an alternative to traditional chemical fungicides.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial and fungal growthJournal of Medicinal Chemistry
AnticancerInduction of apoptosis in cancer cellsCancer Research Journal
Enzyme InhibitionInhibition of cytochrome P450 enzymesFungal Biology Reviews
Agricultural UsePotential fungicide for crop protectionAgricultural Chemistry Journal

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Anti-Exudative Activity

  • Analogues like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium . However, the target compound’s bulky substituents (Br, CF₃) may reduce solubility, limiting its efficacy in this context.

Insecticidal Potential

  • Compounds such as N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (VUAA-1) and OLC-12 act as Orco agonists, disrupting insect olfactory receptors . The target compound’s 2-chloro-5-CF₃-phenyl group may enhance binding specificity to insecticidal targets over human receptors.

Anticancer Activity

  • The trifluoromethyl group in the target compound could enhance metabolic stability, making it a candidate for anticancer drug development.

Research Implications and Gaps

  • Structural Optimization : Replacing the 4-bromophenyl group with a 4-chlorophenyl moiety (as in ) may reduce molecular weight while retaining bioactivity.
  • Solubility Challenges : The trifluoromethyl and bromine groups likely contribute to poor aqueous solubility, necessitating formulation studies or prodrug strategies.

Biological Activity

The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, which has been extensively studied for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C15H11BrN4O2S
  • Molecular Weight: 391.25 g/mol
  • CAS Number: 893725-79-6

Structural Representation

The compound features a triazole ring linked to a pyridine moiety and a sulfanyl group, which are known to enhance biological activity.

Anticancer Activity

Research indicates that compounds containing triazole and pyridine rings exhibit significant anticancer properties. Specifically, derivatives of 1,2,4-triazoles have shown effectiveness against various cancer cell lines. For instance:

  • A study demonstrated that triazolethione derivatives exhibited cytotoxic effects against colon carcinoma HCT-116 with an IC50 value of 6.2 μM .

Antimicrobial Activity

Triazole compounds are recognized for their antimicrobial properties. The compound has been tested against various pathogenic bacteria:

  • In vitro studies have shown that similar triazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: Triazoles are known to inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties: The presence of sulfur in the structure may contribute to antioxidant activity, protecting cells from oxidative stress.

Case Studies and Research Findings

StudyFindings
Demonstrated cytotoxic effects on HCT-116 cancer cells with an IC50 of 6.2 μM.
Exhibited antibacterial activity against E. coli and S. aureus in agar disc-diffusion assays.
Highlighted the potential of triazole-pyridine compounds as antitumor agents with promising in vitro results.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves three key steps:

Triazole Core Formation : Cyclization of hydrazine derivatives with nitriles or thioureas under reflux in ethanol or DMF at 80–100°C to form the 1,2,4-triazole ring .

Sulfanyl Linkage Introduction : Thioether bond formation via nucleophilic substitution between a thiol-containing intermediate and α-chloroacetamide derivatives, using bases like K₂CO₃ in anhydrous DMF .

Amide Coupling : Activation of carboxylic acid intermediates (e.g., using HATU or EDCI) and reaction with 2-chloro-5-(trifluoromethyl)aniline in dichloromethane under nitrogen atmosphere .
Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify intermediates via column chromatography (60–120 mesh silica) .

Basic: How is the molecular structure confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), triazole carbons (δ 150–160 ppm), and trifluoromethyl groups (δ 120–125 ppm, ¹³C) .
    • IR Spectroscopy : Confirm S-H (2550 cm⁻¹, if present) and amide C=O (1650–1700 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography (Advanced): Resolve 3D conformation using single-crystal diffraction (e.g., Mo-Kα radiation, 173 K) for unambiguous structural validation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Derivative Synthesis :

  • Modify substituents on the triazole (e.g., replace 4-bromophenyl with 4-fluorophenyl) or pyridine moieties .
  • Alter the sulfanyl linker length or substitute with sulfonyl groups to assess steric/electronic effects .

Bioactivity Assays :

  • Test derivatives against target enzymes (e.g., kinase inhibition assays) or microbial strains (MIC determination via broth microdilution) .
  • Correlate substituent electronegativity (Hammett constants) with activity trends .

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) to predict binding affinities to biological targets (e.g., EGFR kinase) .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Standardization : Re-evaluate under controlled conditions (e.g., pH 7.4 buffer, 37°C, ATP concentration in kinase assays) .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities (e.g., unreacted intermediates) may skew results .
  • Target Selectivity Profiling : Screen against related off-target proteins (e.g., using a kinase panel) to identify cross-reactivity .

Basic: What strategies improve solubility for in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) in aqueous buffers; validate stability via UV-Vis spectroscopy (200–400 nm) over 24 hours .
  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts, confirmed by ion chromatography .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI <0.2) via thin-film hydration .

Advanced: How to assess metabolic stability using in vitro models?

Methodological Answer:

Liver Microsome Assays :

  • Incubate compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C.
  • Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .

CYP450 Inhibition Screening :

  • Use fluorogenic substrates (e.g., CYP3A4: midazolam) to measure IC₅₀ values .

Basic: What analytical techniques monitor reaction intermediates?

Methodological Answer:

  • TLC : Spot aliquots on silica plates; visualize under UV (254 nm) or stain with ninhydrin for amines .
  • In-situ FTIR : Track carbonyl (1700 cm⁻¹) or triazole (1600 cm⁻¹) formation in real-time .
  • NMR Reaction Monitoring : Use flow-NMR probes for continuous data collection in multi-step syntheses .

Advanced: How to address contradictory spectroscopic data?

Methodological Answer:

  • Dynamic NMR Studies : Resolve rotational isomers (e.g., amide bond rotation) by variable-temperature ¹H NMR (25–60°C) .
  • 2D NMR (HSQC, HMBC) : Assign overlapping signals (e.g., pyridine vs. triazole protons) via heteronuclear correlations .
  • X-ray vs. DFT Comparison : Validate crystal structure against DFT-optimized geometries (B3LYP/6-31G*) .

Basic: How to assess compound stability under storage conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Thermal : Heat at 40°C/75% RH for 4 weeks; analyze by HPLC .
    • Photolytic : Expose to UV light (ICH Q1B guidelines); monitor degradation products .
  • Lyophilization : Stabilize as a lyophilized powder (trehalose matrix) for long-term storage at -20°C .

Advanced: How does this compound compare to structural analogs in target selectivity?

Methodological Answer:

  • Pharmacophore Mapping : Overlay with analogs (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives) using MOE software to identify critical binding motifs .
  • Free Energy Calculations (MM/PBSA) : Compare binding energies of analogs to prioritize lead compounds .
  • Selectivity Ratios : Calculate IC₅₀ ratios (target vs. off-target) for ≥10 analogs to quantify selectivity improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.